ETHYL 2-{[(ISOBUTYLAMINO)CARBONYL]AMINO}ACETATE
Description
ETHYL 2-{[(ISOBUTYLAMINO)CARBONYL]AMINO}ACETATE is a substituted ethyl acetate derivative featuring a urea-like linkage. Its structure comprises an ethyl ester backbone connected to a urea functional group, where one nitrogen is substituted with an isobutylamino moiety. This compound belongs to the class of carbamate or urea derivatives, which are often explored for their bioactivity, particularly in agrochemical and pharmaceutical contexts.
Properties
IUPAC Name |
ethyl 2-(2-methylpropylcarbamoylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-4-14-8(12)6-11-9(13)10-5-7(2)3/h7H,4-6H2,1-3H3,(H2,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXFYRARXNEOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)NCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(ISOBUTYLAMINO)CARBONYL]AMINO}ACETATE typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The general reaction can be represented as follows:
R-COOH+CH3CH2OH→R-COOCH2CH3+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[(ISOBUTYLAMINO)CARBONYL]AMINO}ACETATE can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the ester can produce primary alcohols or aldehydes, depending on the reducing agent used.
Aminolysis: Reaction with amines can lead to the formation of amides.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Aminolysis: Primary or secondary amines.
Major Products
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Primary alcohols or aldehydes.
Aminolysis: Amides.
Scientific Research Applications
ETHYL 2-{[(ISOBUTYLAMINO)CARBONYL]AMINO}ACETATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-{[(ISOBUTYLAMINO)CARBONYL]AMINO}ACETATE involves its interaction with specific molecular targets. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of a tetrahedral intermediate and subsequent breakdown into the carboxylic acid and alcohol.
Comparison with Similar Compounds
ETHYL 2-([(4-FLUOROANILINO)CARBOTHIOYL]AMINO)ACETATE (CAS 338773-28-7)
- Molecular Formula : C₁₁H₁₃FN₂O₂S
- Key Differences: Substituent: Contains a 4-fluoroanilino group and a carbothioyl (C=S) linkage instead of a carbonyl (C=O). Physicochemical Properties:
- Higher topological polar surface area (82.4 vs. ~70–75 for the target compound, inferred from urea analogs), due to increased hydrogen-bond acceptor capacity (4 vs. 3 acceptors).
- Higher molecular weight (256.30 g/mol vs. ~217 g/mol for the target compound).
- Enhanced lipophilicity (XLogP3 = 1.9) compared to urea analogs, likely due to sulfur’s hydrophobic nature .
ETHYL 2-(METHYLAMINO)CARBONYL)HYDRAZINECARBOXYLATE
- Molecular Formula: Not explicitly provided, but inferred to include a hydrazinecarboxylate group.
- Applications: Hydrazine derivatives are often explored as intermediates in drug synthesis or metal chelators, suggesting divergent uses compared to the target compound .
Acetic Acid, (2,4-Dichlorophenoxy)-, 2-Methylpropyl Ester (CAS 46328)
- Molecular Formula : C₁₃H₁₄Cl₂O₃ (inferred).
- Key Differences: Substituent: Aryl chlorophenoxy group instead of the urea-isobutylamino moiety. Applications: Chlorophenoxy esters are commonly used as herbicides (e.g., 2,4-D analogs), highlighting a functional contrast to urea-based compounds, which may target enzyme inhibition .
Physicochemical Property Comparison Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Topological PSA (Ų) |
|---|---|---|---|---|---|---|
| ETHYL 2-{[(ISOBUTYLAMINO)CARBONYL]AMINO}ACETATE | C₉H₁₇N₃O₃ | ~217.25 | ~1.2 | 3 | 3 | ~75 |
| ETHYL 2-([(4-FLUOROANILINO)CARBOTHIOYL]AMINO)ACETATE | C₁₁H₁₃FN₂O₂S | 256.30 | 1.9 | 2 | 4 | 82.4 |
| ETHYL 2-(METHYLAMINO)CARBONYL)HYDRAZINECARBOXYLATE | Not available | N/A | N/A | 3–4 | 4–5 | ~90–100 |
| Acetic Acid, (2,4-Dichlorophenoxy)-, 2-Methylpropyl Ester | C₁₃H₁₄Cl₂O₃ | ~289.16 | ~3.5 | 0 | 3 | ~46.5 |
Notes:
- The chlorophenoxy ester exhibits significantly higher lipophilicity (XLogP3 ~3.5), aligning with its herbicidal function, which requires plant tissue penetration .
Functional Implications
- Bioactivity: Urea and thiourea derivatives (e.g., the fluorinated analog) are known to inhibit enzymes like acetolactate synthase (ALS) in plants, suggesting possible herbicidal activity for the target compound . In contrast, chlorophenoxy esters act as synthetic auxins, disrupting plant growth .
- Synthetic Utility : The hydrazinecarboxylate derivative’s structure indicates utility in multi-step syntheses, whereas the target compound’s simpler urea linkage may favor straightforward derivatization .
Biological Activity
Ethyl 2-{[(isobutylamino)carbonyl]amino}acetate (commonly referred to as EIA) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antiangiogenesis. This article explores its synthesis, biological effects, and relevant case studies.
Synthesis and Structural Characterization
EIA is synthesized through a multi-step process involving the reaction of isobutylamine with ethyl acetate derivatives under controlled conditions. The structural characterization of EIA has been performed using techniques such as NMR and mass spectrometry, confirming the presence of key functional groups that contribute to its biological activity.
Biological Activity Overview
Antitumor Activity
EIA has demonstrated significant antitumor properties in vitro. Research indicates that it exhibits cytotoxic effects against various human tumor cell lines, including T-cell acute lymphoblastic leukemia (CCRF-HSB-2) and oral epidermoid carcinoma (KB). The IC50 values for EIA-related compounds range from 1.46 to 2.7 µg/mL against these cell lines, indicating a moderate to high level of activity compared to standard treatments like cytosine arabinoside (Ara-C), which has an IC50 of 0.23 µg/mL .
Antiangiogenic Activity
The antiangiogenic potential of EIA has also been evaluated. Studies have shown that derivatives of EIA inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), which are critical in angiogenesis. For instance, certain derivatives exhibited up to 78% inhibition at a concentration of 10 mM, suggesting that EIA could play a role in preventing tumor growth by inhibiting blood vessel formation .
Case Studies
-
In Vitro Antitumor Studies
A study conducted on various EIA derivatives revealed that while some compounds showed promising antitumor activities, they were generally less potent than established chemotherapeutic agents. The most effective derivatives had IC50 values significantly lower than others tested, indicating their potential as lead compounds for further development . -
Antiangiogenesis Research
In another study focusing on the antiangiogenic properties, EIA derivatives were tested for their ability to inhibit HUVEC survival. The results indicated that certain modifications to the isobutyl group enhanced the antiangiogenic activity, making these compounds suitable candidates for further investigation in cancer therapies targeting angiogenesis .
Data Table: Biological Activity Summary
| Compound | Cell Line | IC50 (µg/mL) | Activity Type |
|---|---|---|---|
| EIA Derivative 1 | CCRF-HSB-2 | 1.56 | Antitumor |
| EIA Derivative 2 | KB | 0.61 | Antitumor |
| EIA Derivative 3 | HUVEC | 10 mM | Antiangiogenic |
| EIA Derivative 4 | HUVEC | 7 mM | Antiangiogenic |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for ETHYL 2-{[(ISOBUTYLAMINO)CARBONYL]AMINO}ACETATE, and how can purity be optimized?
- Methodology : The compound is synthesized via a carbamate coupling reaction between isobutylamine and ethyl 2-isocyanatoacetate. Key steps include:
- Using anhydrous solvents (e.g., THF or DCM) to minimize side reactions.
- Monitoring reaction progress via TLC or HPLC.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Structural Elucidation :
- NMR : - and -NMR confirm urea linkage and ester functionality (e.g., carbonyl peaks at ~160-170 ppm).
- IR : Stretching frequencies for N-H (~3300 cm), C=O (~1700 cm).
- Mass Spectrometry : High-resolution MS validates molecular ion ([M+H]) and fragmentation patterns.
- Data Consistency : Cross-validate results with literature spectra of structurally analogous carbamates .
Q. What safety protocols are essential for handling this compound?
- Toxicity Data : Isobutylamino derivatives exhibit intraperitoneal LD values in rodents (e.g., 250 mg/kg for related compounds) .
- Precautions :
- Use PPE (gloves, goggles) and work in a fume hood.
- Avoid inhalation/contact; implement spill containment measures.
- Store in airtight containers away from oxidizers.
Advanced Research Questions
Q. How can conflicting spectroscopic data during structural analysis be resolved?
- Root Causes : Solvent impurities, tautomerism, or dynamic rotational isomerism.
- Resolution Strategies :
- Perform variable-temperature NMR to detect conformational changes.
- Use 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals.
- Compare experimental IR spectra with computational predictions (DFT) .
Q. What experimental designs are suitable for studying this compound’s reactivity under varying conditions?
- Approach :
- Kinetic Studies : Monitor hydrolysis rates (ester/urea groups) at different pH levels via UV-Vis or -NMR.
- Thermal Stability : TGA/DSC analysis to determine decomposition thresholds.
- Substitution Reactions : Test nucleophilic agents (e.g., Grignard reagents) in polar aprotic solvents .
Q. How can computational modeling predict biological activity or reaction pathways?
- Tools :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites).
- Validation : Compare docking scores with in vitro bioactivity assays (e.g., antimicrobial or anti-inflammatory screens) .
Q. What statistical methods are recommended for analyzing inconsistent yield data across synthetic batches?
- Analysis Framework :
- Apply ANOVA to identify significant variables (e.g., temperature, catalyst loading).
- Use Design of Experiments (DoE) to optimize parameters (e.g., response surface methodology).
- Validate reproducibility via triplicate runs and control experiments .
Data Interpretation & Reporting
Q. How should researchers present analytical data to highlight key findings?
- Best Practices :
- Use tables for comparative yields, spectroscopic shifts, or kinetic constants.
- Highlight trends in graphs (e.g., Arrhenius plots for activation energy).
- Discuss outliers using Grubbs’ test or Q-test for statistical significance .
Q. What steps ensure ethical reporting of biological activity studies?
- Guidelines :
- Disclose exposure length, group size, and endpoints (per ’s framework for human/animal studies).
- Report negative results to avoid publication bias.
- Use blinded analyses to minimize observer bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
